molecular formula C4H7NaO4S B152873 Sodium 3-methoxy-3-oxopropane-1-sulfinate CAS No. 90030-48-1

Sodium 3-methoxy-3-oxopropane-1-sulfinate

Cat. No.: B152873
CAS No.: 90030-48-1
M. Wt: 174.15 g/mol
InChI Key: YICFALDKKMHFLT-UHFFFAOYSA-M
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Description

Sodium 3-methoxy-3-oxopropane-1-sulfinate (MOPS) is a unique chemical compound that has a wide range of applications in the scientific field. It is a white, crystalline, water-soluble compound with a molecular formula of C3H7NO3S, and is often used as a buffering agent in biochemical experiments. MOPS has been used in a variety of laboratory procedures, including protein purification, enzyme assays, and immunoassays. In addition, this compound has also been used to study the structure and function of proteins, and its mechanism of action. In

Scientific Research Applications

Synthesis Enhancement

Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) plays a crucial role in simplifying and enhancing the synthesis of various chemical compounds. It is particularly effective in the synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides. This method avoids the use of harsh conditions and oxidizing agents, making it a milder and more convenient approach (Baskin & Wang, 2002).

Organic Synthesis Chemistry

Sodium sulfinates, a category to which SMOPS belongs, have been widely utilized in organic synthesis chemistry. They are known for their stable properties, simple synthesis, and cost-effectiveness. They play a significant role in the synthesis of sulfur compounds, particularly in reactions involving the formation of S-X bonds (S-S, S-N, S-P) and other types of reactions (Huang et al., 2019).

Synthesis of α,β-Unsaturated Aldehydes

SMOPS has been used in the synthesis of α,β-unsaturated aldehydes. This involves a process where 3-methoxy-1-phenylthio-1-propene is lithiated and reacts with alkyl halides, followed by hydrolysis to yield α,β-unsaturated aldehydes in good yields (Wada et al., 1977).

Development of Organosulfur Compounds

Recent advancements in the use of sodium sulfinates have led to significant progress in the synthesis of organosulfur compounds. This includes the development of various sulfides, sulfones, and sulfonamides, showcasing sodium sulfinates' role as versatile building blocks (Reddy & Kumari, 2021).

Sulfonylation Processes

Innovative sulfonylation processes using sodium sulfinates have been established. These processes involve radical pathways and are used for constructing sulfur-containing compounds like dihydronaphthalene derivatives (Chen et al., 2020).

Sulfination of Alcohols

Sodium sulfinates have been utilized in a direct substitution process with various alcohols, offering an efficient approach to achieve complex sulfinates. These compounds play a crucial role in drug discovery (Huang et al., 2016).

Radical-Radical Cross-Coupling

The electrochemical radical-radical cross-coupling approach between sodium sulfinates and other compounds like 2H-indazoles has been developed. This process is valuable for synthesizing heteroaromatic compounds (Kim et al., 2020).

Synthesis of Functionalized Furans

Sodium sulfinates are used in the synthesis of densely functionalized 3-sulfonylfurans. This demonstrates the flexibility and efficiency of sodium sulfinates in organic synthesis, particularly in the creation of complex furan structures (Miao et al., 2017).

Agrochemical Applications

Sodium sulfinates are also significant in the agrochemical industry. They are used in the formulation of agrochemical products, particularly as dispersing or wetting agents. Their quality significantly impacts the final product properties (Glaubitz & Schmidt, 2013).

Surface Properties Analysis

This compound has been studied for its surface properties. This research contributes to the understanding of its behavior at the air-water interface, which is crucial for applications in surfactants and detergents (Kumar et al., 2015).

Synthesis of Heterocycles

The compound is involved in the synthesis of sulfone-containing heterocycles. These heterocycles have broad applications in pharmaceuticals and materials science (Mou et al., 2023).

Mechanism of Action

Target of Action

Sodium 3-methoxy-3-oxopropane-1-sulfinate is a chemical reagent that primarily targets aryl and benzyl halides . These halides play a crucial role in organic synthesis, serving as starting materials for a wide range of reactions.

Mode of Action

This compound facilitates the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions

Result of Action

The primary result of this compound’s action is the formation of sulfonimides from aryl and benzyl halides . Sulfonimides have various applications in medicinal chemistry and materials science, suggesting that this compound’s action could have significant implications in these areas.

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The compound is known to act under basic conditions , indicating that its efficacy could be affected by the acidity or alkalinity of its environment. Its stability could also be influenced by storage conditions, with recommendations for storage in an inert atmosphere at room temperature .

Safety and Hazards

Sodium 3-methoxy-3-oxopropane-1-sulfinate is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . The safety precautions include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Future Directions

While specific future directions for Sodium 3-methoxy-3-oxopropane-1-sulfinate are not available, it is used in research and has potential applications in the conversion of aryl and benzyl halides to their corresponding sulfonimides .

Biochemical Analysis

Biochemical Properties

It is known to play a role in the conversion of aryl and benzyl halides to their corresponding sulfonimides . This suggests that Sodium 3-methoxy-3-oxopropane-1-sulfinate may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to facilitate the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions

Properties

IUPAC Name

sodium;3-methoxy-3-oxopropane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICFALDKKMHFLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635411
Record name Sodium 3-methoxy-3-oxopropane-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90030-48-1
Record name Sodium 3-methoxy-3-oxopropane-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-Methyl 3-Sulfinopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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